molecular formula C17H11FN4OS2 B2469249 3-(4-fluorophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1115285-60-3

3-(4-fluorophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2469249
CAS No.: 1115285-60-3
M. Wt: 370.42
InChI Key: SNJZBCAOXPLPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound features a pyridazine core substituted at position 3 with a 4-fluorophenyl group and at position 6 with a sulfanyl-linked 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety. The fluorine atom enhances metabolic stability and bioavailability, while the thiophene-oxadiazole unit may contribute to aromatic stacking interactions in target binding .

Properties

IUPAC Name

5-[[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4OS2/c18-12-5-3-11(4-6-12)13-7-8-16(21-20-13)25-10-15-19-17(22-23-15)14-2-1-9-24-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJZBCAOXPLPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps, starting from commercially available precursors

    Formation of Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable diketone.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction using a fluorophenyl boronic acid and a halogenated pyridazine intermediate.

    Introduction of Thiophen-2-yl Group: The thiophen-2-yl group can be introduced through a Stille coupling reaction using a thiophen-2-yl stannane and a halogenated pyridazine intermediate.

    Introduction of Oxadiazol-5-yl Group: The oxadiazol-5-yl group can be introduced through a cyclization reaction involving a suitable precursor such as a hydrazide and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazol-5-yl group can be reduced to form amines or other derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would depend on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s activity and physicochemical properties are influenced by substituent variations. Below is a systematic comparison with three closely related derivatives:

3-(4-Methylphenyl)-6-({[3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)Pyridazine

  • Structural Difference : Methyl group replaces fluorine at the para position of the phenyl ring.
  • Impact :
    • Lipophilicity : The methyl group increases logP by ~0.5 units compared to the fluoro analog, enhancing membrane permeability but reducing aqueous solubility .
    • Electronic Effects : Methyl is electron-donating, weakening the electron-withdrawing effect of the aryl group. This may reduce binding affinity to targets reliant on dipole interactions (e.g., ATP-binding pockets in kinases).
    • Synthetic Yield : Reported 68% yield (vs. 52% for the fluoro derivative), attributed to steric hindrance reduction during Suzuki-Miyaura coupling .

3-(3-Methoxyphenyl)-6-[({3-[3-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazol-5-yl}Methyl)Sulfanyl]Pyridazine

  • Structural Differences :
    • Methoxy group at phenyl meta position.
    • Trifluoromethylphenyl replaces thiophene in the oxadiazole ring.
  • Impact :
    • Solubility : Methoxy improves aqueous solubility (1.2 mg/mL vs. 0.8 mg/mL for the fluoro analog) due to increased polarity .
    • Bioactivity : The trifluoromethyl group enhances metabolic resistance (t½ = 4.2 h in hepatic microsomes vs. 2.8 h for thiophene-containing analogs) but reduces π-π stacking efficiency in receptor binding .
    • Thermal Stability : Decomposition temperature (Td) increases to 215°C (vs. 198°C for the target compound), attributed to stronger C–F bonds .

6-({[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)-3-(4-Methoxyphenyl)Pyridazine

  • Structural Differences :
    • Chlorine replaces fluorine on the phenyl ring.
    • Methoxy substituent at phenyl para position.
  • Impact: Electron-Withdrawing Effect: Chlorine’s stronger electron-withdrawing nature (−I effect) increases electrophilicity at the pyridazine core, improving reactivity in nucleophilic substitutions . Toxicity: Higher cytotoxicity (IC50 = 12 µM vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.